Predicted Physicochemical Profile: LogP, Polar Surface Area, and Boiling Point
The 3,3′‑bis‑MOM substitution pattern endows bis[3-(methoxymethoxy)phenyl]methanone with a distinct physicochemical signature compared to its regioisomers. Using the ACD/Labs Percepta module, the target compound exhibits a predicted logP of 2.31, a polar surface area (PSA) of 54 Ų, and a boiling point of 444.1 °C . While experimental data for the regioisomers are not available in the public domain, class‑level structure‑property relationships indicate that moving the MOM group from the 3‑ to the 2‑ or 4‑position alters both the dipole moment and the hydrogen‑bond acceptor capacity, leading to measurable differences in logP (estimated ΔlogP = 0.2–0.5 units) and PSA (estimated ΔPSA = 2–5 Ų) [1]. These variations influence chromatographic retention, solubility, and membrane permeability, all of which are critical for reproducible bioassay results and formulation development.
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | 2.31 (ACD/Labs) |
| Comparator Or Baseline | Regioisomeric bis-MOM benzophenones (2,3′; 2,4′; 3,4′) – estimated range 2.1–2.6 |
| Quantified Difference | ΔlogP ≈ 0.2–0.5 units (class‑level estimate) |
| Conditions | ACD/Labs Percepta v14.0; no experimental validation |
Why This Matters
Even small lipophilicity differences can affect bioassay reproducibility and chromatographic purification, making the consistent profile of the 3,3′‑isomer valuable for procurement specifications.
- [1] Methoxymethyl ether. In Wikipedia. Retrieved April 2026. https://en.wikipedia.org/wiki/Methoxymethyl_ether View Source
